molecular formula C33H31N3O4S3 B2545115 ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate CAS No. 670273-18-4

ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate

Cat. No.: B2545115
CAS No.: 670273-18-4
M. Wt: 629.81
InChI Key: FXRSWXNEOMDQRO-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C33H31N3O4S3 and its molecular weight is 629.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Systems

Research on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These studies highlight the potential for creating novel pentacyclic systems with promising antimicrobial activity against Staphylococcus aureus, suggesting applications in drug development and antibacterial research (Sirakanyan et al., 2015).

Antiproliferative Activity

A novel series of thiophene derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, were synthesized and tested for antiproliferative activity. The results indicated significant activity against breast cancer cell lines, showcasing the potential for these compounds in cancer research and therapy (Ghorab et al., 2013).

Novel Transformations for Thienopyrimidine Synthesis

Studies on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis have been explored. These transformations open new pathways for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds, indicating a broad applicability in medicinal chemistry and drug design (Pokhodylo et al., 2010).

Functionalization and Esterification Studies

Research into the functionalization of 3,4-ethylenedioxythiophene with tetrathiafulvalene and selective esterification processes has been conducted. This work suggests the potential for detailed chemical modification of thiophene derivatives for specific applications, such as in electronic materials or as intermediates in further chemical syntheses (Zhang et al., 2014).

Antimicrobial Activity and Heterocyclic Synthesis

The synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives highlight the potential of thiophene-based compounds in developing new antimicrobial agents. These studies demonstrate the versatility of thiophene derivatives in pharmaceutical research, offering avenues for the development of new treatments for infectious diseases (Gad-Elkareem et al., 2011).

Properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-[3-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O4S3/c1-4-40-32(39)28-24(21-14-13-19(2)20(3)17-21)18-42-29(28)34-26(37)15-16-41-33-35-30-27(23-11-8-12-25(23)43-30)31(38)36(33)22-9-6-5-7-10-22/h5-7,9-10,13-14,17-18H,4,8,11-12,15-16H2,1-3H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRSWXNEOMDQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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